molecular formula C19H21N3O4S B11311891 N-(4-{[2-(5-methoxy-1H-indol-3-yl)ethyl]sulfamoyl}phenyl)acetamide

N-(4-{[2-(5-methoxy-1H-indol-3-yl)ethyl]sulfamoyl}phenyl)acetamide

Cat. No.: B11311891
M. Wt: 387.5 g/mol
InChI Key: XOPOFHYFUCDWKN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-(5-methoxy-1H-indol-3-yl)ethyl]sulfamoyl}phenyl)acetamide typically involves multiple steps, including the formation of the indole ring and subsequent functionalization. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The resulting indole can then be further modified to introduce the sulfamoyl and acetamide groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-(5-methoxy-1H-indol-3-yl)ethyl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

N-(4-{[2-(5-methoxy-1H-indol-3-yl)ethyl]sulfamoyl}phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[2-(5-methoxy-1H-indol-3-yl)ethyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[2-(5-methoxy-1H-indol-3-yl)ethyl]sulfamoyl}phenyl)acetamide is unique due to the presence of both the sulfamoyl and acetamide groups, which confer distinct chemical and biological properties. These functional groups can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C19H21N3O4S

Molecular Weight

387.5 g/mol

IUPAC Name

N-[4-[2-(5-methoxy-1H-indol-3-yl)ethylsulfamoyl]phenyl]acetamide

InChI

InChI=1S/C19H21N3O4S/c1-13(23)22-15-3-6-17(7-4-15)27(24,25)21-10-9-14-12-20-19-8-5-16(26-2)11-18(14)19/h3-8,11-12,20-21H,9-10H2,1-2H3,(H,22,23)

InChI Key

XOPOFHYFUCDWKN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CNC3=C2C=C(C=C3)OC

Origin of Product

United States

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